(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a tetrazole ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
It’s known that tetrazole, a nitrogen-rich heterocycle, possesses both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a wide range of biological properties, suggesting they may impact multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The piperazine and pyrimidine rings are often introduced through nucleophilic substitution reactions. The final step usually involves coupling these intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(2-phenyl-2H-tetrazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and make it a versatile scaffold for drug development .
Properties
IUPAC Name |
(2-phenyltetrazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-15(14-19-21-24(20-14)13-5-2-1-3-6-13)22-9-11-23(12-10-22)16-17-7-4-8-18-16/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSPGBPJYOIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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